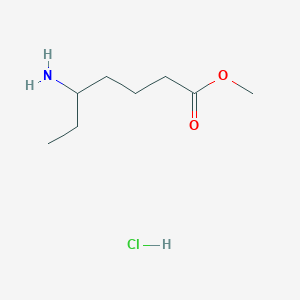

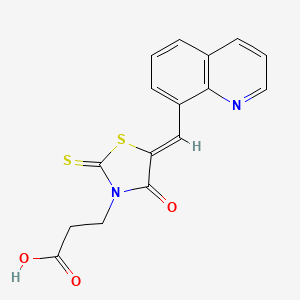

![molecular formula C20H25NO4 B2842851 Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232806-08-4](/img/structure/B2842851.png)

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound with the formula C20H25NO4 and a molecular weight of 343.42 . It is used in proteomics research . This compound is a derivative of Butamben, which is known to enhance BMP-2-stimulated commitment of C2C12 cells into osteoblasts with induction of voltage-gated potassium channel expression .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound that can participate in various chemical reactions due to its functional groups. For instance, it has been utilized in the synthesis of complex molecules and in the study of chemical reactions. The compound's ability to undergo reactions such as aminohydroxylation and dihydroxylation underlines its versatility in synthetic chemistry. This has been demonstrated in the highly diastereoselective synthesis of complex sugar derivatives, highlighting its role in the asymmetric synthesis of important biomolecules (Csatayová et al., 2011).

Antibacterial Applications

Compounds related to this compound have been explored for their antibacterial properties. For example, derivatives of this compound have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This is particularly relevant in the context of developing new antimicrobials in response to increasing antibiotic resistance. The synthesis of novel benzoxazine derivatives and their evaluation against bacterial strains offer insights into the potential of such compounds in medical applications (Shakir et al., 2020).

Optical and Material Science

In the field of materials science, this compound and its derivatives can contribute to the development of new materials with unique optical properties. Research into Schiff base compounds derived from similar structures has revealed their potential in creating materials with nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The study of these compounds provides a foundation for designing materials with desirable optical limiting properties, opening avenues for their use in optical devices (Abdullmajed et al., 2021).

Gastroprotective Effects

The exploration of this compound derivatives for their biological activities extends to gastroprotective effects. Studies on related compounds have demonstrated their potential in protecting against gastric ulcers, suggesting avenues for developing new therapeutic agents for gastrointestinal disorders. The gastroprotective activity of such compounds, evidenced through increased mucus secretion and modulation of antioxidative enzymes, highlights the therapeutic potential of derivatives of this compound in treating gastric mucosal injuries (Halabi et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFCSTXCRVTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2842769.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)

![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)